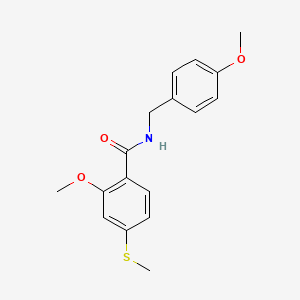![molecular formula C16H18N2O3S B5886471 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide, also known as EMT, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. EMT is a member of the thieno[3,2-d]pyrimidine family and has been shown to inhibit the activity of several tyrosine kinases, including MET, AXL, and FGFR.
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves the inhibition of several different tyrosine kinases, including MET, AXL, and FGFR. These kinases are involved in several different signaling pathways that are important for cancer cell growth and proliferation. By inhibiting these kinases, 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can disrupt these signaling pathways and prevent cancer cells from growing and dividing.
Biochemical and Physiological Effects:
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has several different biochemical and physiological effects that are important for its potential in treating cancer. The molecule has been shown to inhibit the activity of several different tyrosine kinases, which can disrupt cancer cell signaling pathways. In addition, 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Finally, 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, which can slow the progression of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide for lab experiments is that it has been extensively studied and optimized for its potential in treating cancer. The molecule has been shown to be effective in several different types of cancer, and has been shown to have a relatively low toxicity profile. However, one of the main limitations of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide for lab experiments is that it can be difficult to synthesize and purify. In addition, the molecule has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several different future directions for research on 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide. One potential direction is to study the molecule in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is to study the molecule in different types of cancer, or in cancer cells that have developed resistance to other treatments. Finally, future research could focus on developing new synthesis methods or modifications to the molecule that could improve its efficacy or reduce its toxicity.
Synthesis Methods
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The synthesis method has been extensively studied and optimized, and several different variations of the process have been developed. The most common synthesis method involves the reaction of 4-methoxybenzoic acid with ethyl chloroformate, which is then reacted with 2-amino-5-methylthiophene-3-carboxamide to form the final product.
Scientific Research Applications
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential in treating several different types of cancer, including lung cancer, breast cancer, and gastric cancer. The molecule has been shown to inhibit the growth and proliferation of cancer cells, and has also been shown to induce apoptosis in cancer cells. In addition, 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of several different tyrosine kinases that are involved in cancer cell signaling pathways.
properties
IUPAC Name |
4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-12-9(2)22-16(13(12)14(17)19)18-15(20)10-5-7-11(21-3)8-6-10/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPDNASPPKALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)



